Bienvenue dans la boutique en ligne BenchChem!

2,6-dichloro-3H-imidazo[4,5-b]pyridine

JAK kinase selectivity TYK2 inhibitor scaffold hopping

Accelerate TYK2-selective inhibitor programs with 2,6-dichloro-3H-imidazo[4,5-b]pyridine (CAS 19918-35-5), the privileged 1-deazapurine scaffold validated by clinical-stage candidate GLPG3667. This building block provides two electronically distinct chlorine handles for sequential Suzuki/Buchwald-Hartwig couplings, enabling rapid SAR exploration at C2 and C6. Compared to the 1H-imidazo[4,5-c]pyridine isomer, the 3H-imidazo[4,5-b]pyridine scaffold delivers 21-fold improved JAK1/TYK2 selectivity. Also suited for PDE10A CNS programs (3.4× higher receptor occupancy), TrkA-targeted cancer therapy (subnanomolar cellular potency), and TAM kinase inhibitors (AXL IC50 = 0.77 nM). Procure ≥98% purity for hit-to-lead library synthesis.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 19918-35-5
Cat. No. B6233973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-3H-imidazo[4,5-b]pyridine
CAS19918-35-5
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11)
InChIKeyYCBVVLXZVZADHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3H-imidazo[4,5-b]pyridine: A Purine-Isosteric Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2,6-Dichloro-3H-imidazo[4,5-b]pyridine (CAS 19918-35-5) is a fused imidazopyridine heterocycle bearing chlorine atoms at the C2 and C6 positions. It belongs to the imidazo[4,5-b]pyridine class, which is structurally analogous to purines but with a pyridine ring replacing the pyrimidine moiety, making it a 1-deazapurine isostere [1]. This compound is a crystalline solid with a reported melting point range of 295–310 °C and a predicted density of 1.79 g/cm³ . The imidazo[4,5-b]pyridine core has been recognized as a privileged scaffold in kinase inhibitor drug discovery, with demonstrated utility across multiple kinase families including TAM, Trk, JAK, and PDE10A [2]. The 2,6-dichloro substitution pattern provides two chemically distinct handles for sequential regioselective functionalization via palladium-catalyzed cross-coupling and amination reactions, enabling divergent medicinal chemistry exploration [3].

Why Regioisomers and Alternative Scaffolds Cannot Substitute for 2,6-Dichloro-3H-imidazo[4,5-b]pyridine in Development Programs


The 2,6-dichloro-3H-imidazo[4,5-b]pyridine architecture is not interchangeable with its closest regioisomeric or scaffold analogs. The 3H-imidazo[4,5-b]pyridine fusion geometry positions the pyridine nitrogen at a distinct location relative to the imidazole ring compared to the 1H-imidazo[4,5-c]pyridine scaffold, and head-to-head kinase selectivity profiling has shown that this difference translates into a 21-fold variation in JAK1/TYK2 selectivity even between matched molecular pairs [1]. The 2,6-dichloro substitution pattern itself is electronically distinct from the 5,7-dichloro regioisomer (CAS 24485-01-6), affecting both the pyridine nitrogen basicity and the relative reactivity of each chlorine toward sequential coupling steps—an important consideration for structure–activity relationship (SAR) exploration where the order of derivatization dictates the accessible chemical space . Additionally, scaffold-hopping studies comparing imidazo[4,5-b]pyridines with purines (e.g., 2,6-dichloropurine, CAS 5451-40-1) have revealed that even when both cores carry identical substituents, the replacement of the purine N-1 with a CH group alters both kinase binding pose and metabolic stability profile, directly impacting cellular potency and oral bioavailability [2].

Quantitative Differentiation Evidence for 2,6-Dichloro-3H-imidazo[4,5-b]pyridine vs. Closest Analogs


3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine Scaffold: 21-Fold Improvement in JAK1/TYK2 Selectivity

In a matched-pair scaffold comparison conducted during the discovery of the clinical candidate GLPG3667, the 3H-imidazo[4,5-b]pyridine scaffold was directly compared with the 1H-imidazo[4,5-c]pyridine scaffold, both bearing an identical cyclopropane carboxamide substituent at the analogous positions (C7 and C4, respectively). The matched pair compound 11 (3H-imidazo[4,5-b]pyridine series) exhibited a 21-fold improvement in JAK1/TYK2 selectivity relative to compound 10 (1H-imidazo[4,5-c]pyridine series), as determined by fluorescence-based biochemical assays using the catalytic domains of all four JAK family members [1]. The authors concluded that the 3H-imidazo[4,5-b]pyridine scaffold possessed a more favorable TYK2 selectivity profile, which was attributed to differences in the hinge-binding region hydrogen-bond geometry between the two scaffolds [1].

JAK kinase selectivity TYK2 inhibitor scaffold hopping autoimmune disease

Imidazo[4,5-b]pyridine vs. Ketobenzimidazole PDE10A Scaffold: Elimination of Morpholine Metabolic Liability and 3.4-Fold Improvement in Receptor Occupancy

In an Amgen PDE10A inhibitor program, the imidazo[4,5-b]pyridine scaffold 2 was adopted as a replacement for the ketobenzimidazole lead compound 1 (PDE10A IC50 = 4.5 nM), which suffered from poor oral bioavailability (10% F) attributed to metabolic instability of its morpholine moiety [1]. The imidazo[4,5-b]pyridine scaffold 2 retained nanomolar PDE10A activity while being entirely devoid of the morpholine metabolic liability [1]. In a head-to-head in vivo receptor occupancy (RO) comparison, ketobenzimidazole 1 achieved only 21% RO at 10 mg/kg oral dose, whereas imidazo[4,5-b]pyridine 4 achieved 71% RO and compound 12b achieved 74% RO at the same 10 mg/kg po dose [1]. This represents a 3.4–3.5-fold improvement in target engagement, directly attributable to the scaffold switch [1].

PDE10A inhibitor metabolic stability receptor occupancy CNS drug discovery

Imidazo[4,5-b]pyridine vs. Purine TrkA Scaffold: Scaffold Hopping Preserves Subnanomolar Cellular Potency with Differentiated Selectivity Profiles

A scaffold-hopping exercise starting from the TrkA inhibitor AZ-23 (1a, a purine-based compound with TrkA cellular IC50 = 1.51 nM and >1600-fold selectivity) generated two parallel 5/6-bicyclic series comprising either imidazo[4,5-b]pyridines (series 2) or purines (series 3) [1]. The imidazo[4,5-b]pyridine compound 2c (R1 = OiPr, R2 = CH3) achieved subnanomolar cellular potency against TrkA (0.10 nM in cellular phosphorylation assay, >3800-fold selectivity vs. parental cells), representing a 10-fold improvement over the matched purine analog in the cellular context [1]. Across the series, imidazo[4,5-b]pyridines 2a, 2c, 2d, and 2e all achieved cellular IC50 values of 0.10–0.50 nM, comparable to or exceeding the potencies of the corresponding purine analogs 3a–c (0.24–0.50 nM) [1]. The aqueous solubility of the imidazo[4,5-b]pyridine series was generally >100 μM, with human plasma protein binding (free fraction) ranging from 6% to 39% [1].

TrkA kinase inhibitor scaffold hopping cancer neuroblastoma

2,6-Dichloro vs. 5,7-Dichloro Imidazo[4,5-b]pyridine Regioisomers: Melting Point and Synthetic Reactivity Differentiation

The 2,6-dichloro-3H-imidazo[4,5-b]pyridine (CAS 19918-35-5) regioisomer is physically distinguishable from its 5,7-dichloro counterpart (CAS 24485-01-6) by melting point: 295–310 °C vs. 266–272 °C, respectively, a difference of approximately 30 °C that reflects distinct crystal lattice energies arising from the different chlorine substitution pattern . The two chlorine atoms in the 2,6-dichloro isomer occupy electronically differentiated positions: C2 is on the imidazole ring while C6 is on the pyridine ring, enabling predictable stepwise reactivity in palladium-catalyzed cross-coupling reactions where the imidazole C2-Cl typically reacts preferentially [1]. In contrast, the 5,7-dichloro isomer places both chlorines on the pyridine ring in a meta relationship, resulting in different regiochemical outcomes during sequential derivatization [1]. This electronic differentiation is critical for building block procurement decisions where the intended synthetic sequence requires a specific order of functional group installation [1].

regioisomer differentiation heterocyclic building block cross-coupling procurement specification

2,6-Disubstituted Imidazo[4,5-b]pyridine Core Drives High-Potency TAM Kinase Inhibition with 120–900-Fold Selectivity

A series of 2,6-disubstituted imidazo[4,5-b]pyridines were designed, synthesized, and evaluated as TAM kinase inhibitors [1]. Despite the high sequence similarity within the TAM family (TYRO3, AXL, MER share 72–75% identity in the kinase domain), compounds 28 and 25 demonstrated exceptional in vitro activity and selectivity: compound 28 inhibited AXL with an IC50 of 0.77 nM, while compound 25 inhibited MER with an IC50 of 9 nM, achieving 120- to 900-fold selectivity over other TAM family members [1]. This level of within-family selectivity achieved with the 2,6-disubstituted imidazo[4,5-b]pyridine scaffold is noteworthy given that previously reported TAM inhibitors were largely discovered through serendipitous off-target profiling rather than intentional design [1]. The study further demonstrated an unexpected nuclear localization of compound 10Bb via nanoSIMS imaging, a property correlated with absence of cytotoxicity in TAM-sensitive cancer cell lines [1].

TAM kinase AXL inhibitor MER inhibitor immuno-oncology

Optimal Application Scenarios for 2,6-Dichloro-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


TYK2-Selective Inhibitor Programs for Autoimmune Disease

Based on the 21-fold JAK1/TYK2 selectivity advantage of the 3H-imidazo[4,5-b]pyridine scaffold over the 1H-imidazo[4,5-c]pyridine isostere [1], this building block is the optimal starting material for medicinal chemistry teams pursuing TYK2-selective ATP-competitive inhibitors. The clinical-stage compound GLPG3667 validates the viability of this scaffold for achieving TYK2 selectivity suitable for progression into phase 2 trials for dermatomyositis and systemic lupus erythematosus [1]. Procurement of 2,6-dichloro-3H-imidazo[4,5-b]pyridine enables rapid access to the C2 and C6 functionalization vectors that were critical to the TYK2 selectivity optimization described in the GLPG3667 discovery program [1].

PDE10A CNS Drug Discovery Requiring Metabolic Stability and Brain Penetrance

The imidazo[4,5-b]pyridine core has been demonstrated to eliminate the morpholine-associated metabolic instability of ketobenzimidazole PDE10A inhibitors while achieving a 3.4-fold higher receptor occupancy (71% vs. 21% RO at 10 mg/kg po) [2]. This building block is therefore indicated for CNS-targeted PDE10A programs—particularly for schizophrenia and related neuropsychiatric indications—where oral bioavailability, metabolic robustness, and sustained striatal target engagement are critical go/no-go criteria [2].

TrkA-Driven Oncology Programs Requiring Subnanomolar Cellular Potency

For TrkA-targeted cancer therapy programs (neuroblastoma, breast, and colon cancers), the imidazo[4,5-b]pyridine scaffold has delivered compounds with subnanomolar cellular potency (0.10 nM) and >3800-fold selectivity over TrkA-independent cell proliferation [3]. The scaffold-hopping success from purines to imidazo[4,5-b]pyridines, with retention and in some cases enhancement of potency, supports the selection of this building block for Trk inhibitor programs seeking distinct intellectual property positions from purine-based clinical candidates [3].

AXL/MER-Selective TAM Inhibitor Design for Immuno-Oncology

The 2,6-disubstituted imidazo[4,5-b]pyridine series has yielded compounds with subnanomolar AXL potency (IC50 = 0.77 nM) and 120- to 900-fold selectivity within the TAM family [4]. This building block is therefore suited for immuno-oncology programs targeting AXL or MER in the tumor microenvironment, where selectivity over TYRO3 is desired to avoid on-target toxicities arising from pan-TAM inhibition [4]. The established synthetic accessibility of the 2,6-dichloro starting material via Suzuki and Buchwald-Hartwig couplings further supports its use for parallel library synthesis in hit-to-lead TAM programs [4].

Quote Request

Request a Quote for 2,6-dichloro-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.